6,7-Dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one (CAS 31164-96-2) is a highly reactive, pre-cyclized benzoxazinone intermediate primarily utilized in the synthesis of 2-phenylquinazolin-4-one derivatives. Characterized by its electron-donating methoxy groups at the 6 and 7 positions, this compound serves as a critical building block for high-potency kinase inhibitors, breast cancer resistance protein (BCRP) antagonists, and advanced reactive dyes. In procurement contexts, sourcing the pre-cyclized benzoxazinone—rather than synthesizing it de novo from 2-amino-4,5-dimethoxybenzoic acid—eliminates the need for harsh dehydrating conditions, minimizes batch-to-batch impurity variations, and provides a shelf-stable electrophile ready for immediate nucleophilic ring-opening by diverse amines [1].
Substituting 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one with the unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one fundamentally compromises downstream product performance. In medicinal chemistry, the 6,7-dimethoxy motif is a non-negotiable pharmacophore that interacts with the hinge region of target kinases; its absence can reduce target binding affinity by up to two orders of magnitude [1]. In materials science and dye manufacturing, the dual electron-donating groups act as essential auxochromes that drive bathochromic shifts and enhance fabric substantivity. Furthermore, attempting to replace this pre-cyclized intermediate with its raw precursor (2-amino-4,5-dimethoxybenzoic acid) shifts the burden of cyclization to the end-user, requiring aggressive reagents (e.g., acetic anhydride) that are incompatible with sensitive functional groups in parallel library synthesis [2].
Utilizing pre-cyclized 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one allows for direct, high-yield conversion to 3-substituted quinazolinones via nucleophilic ring opening with primary amines. Industrial synthesis of dye intermediates using this pre-cyclized compound achieves conversion yields of 89–92% under mild conditions. In contrast, utilizing the raw precursor (2-amino-4,5-dimethoxybenzoic acid) requires an initial cyclization step with acetic anhydride or acid chlorides, which typically proceeds at a lower yield (approx. 78%) and necessitates intermediate purification to remove dehydrating agents before amine coupling can occur [1].
| Evidence Dimension | Synthetic Yield and Process Steps |
| Target Compound Data | Direct amination of CAS 31164-96-2 yields quinazolinone products at 89–92% in a single step. |
| Comparator Or Baseline | De novo synthesis from 2-amino-4,5-dimethoxybenzoic acid requires two steps, with the cyclization step alone dropping yields to ~78%. |
| Quantified Difference | 11-14% higher overall yield and elimination of one synthetic step and one purification cycle. |
| Conditions | Condensation with di-amino compounds / primary amines. |
Purchasing the pre-cyclized benzoxazinone directly reduces labor time, improves overall library yield, and avoids the handling of harsh dehydrating reagents.
The 6,7-dimethoxy substitution provided by this specific benzoxazinone precursor is critical for achieving high-affinity binding in Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitors. When comparing quinazoline derivatives synthesized from 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one (DMQCa series) against those derived from the unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one (QCa series), the dimethoxy derivatives exhibit significantly enhanced inhibitory potency at 1.0 µM concentrations, with optimized derivatives reaching lower nanomolar IC50 values. The electron-rich 6,7-dimethoxy core directly engages the ABCG2 binding site, a mechanism absent in the unsubstituted analogs [1].
| Evidence Dimension | ABCG2/BCRP Inhibitory Potency |
| Target Compound Data | 6,7-dimethoxy-2-phenylquinazolin-4-amine derivatives (DMQCa) show potent nanomolar to low-micromolar inhibition. |
| Comparator Or Baseline | Unsubstituted 2-phenylquinazolin-4-amine derivatives (QCa) show diminished efficacy at 1.0 µM. |
| Quantified Difference | Significant enhancement in target inhibition (up to nanomolar range) driven by the 6,7-dimethoxy motif. |
| Conditions | Hoechst 33342 accumulation assay in human ABCG2-expressing cells. |
Procuring the 6,7-dimethoxy precursor is mandatory for medicinal chemistry programs targeting ABCG2-mediated multidrug resistance, as the unsubstituted core fails to achieve the required potency.
The 6,7-dimethoxy substitution pattern, which is preserved when utilizing 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one as a starting material, is a hallmark of the most potent EGFR and HER2 kinase inhibitors. Structure-activity relationship (SAR) studies demonstrate that incorporating electron-donating groups at the 6- and 7-positions of the quinazoline/quinazolinone core increases inhibitory potency by up to two orders of magnitude (100-fold) compared to unsubstituted analogs. This 'supra-additive' effect is critical for achieving the sub-nanomolar IC50 values required for clinical efficacy against resistant cancer cell lines [1].
| Evidence Dimension | Tyrosine Kinase (EGFR) Inhibitory Potency |
| Target Compound Data | 6,7-dimethoxy-substituted cores achieve sub-nanomolar IC50 values (e.g., 0.025 nM in related analogs). |
| Comparator Or Baseline | Unsubstituted cores exhibit IC50 values up to 100-fold higher. |
| Quantified Difference | ~100-fold increase in target kinase inhibition. |
| Conditions | In vitro EGFR tyrosine kinase inhibition assays. |
Selecting this specific dimethoxy-substituted precursor is essential for any drug discovery program aiming to synthesize competitive, patentable kinase inhibitors with nanomolar efficacy.
In the formulation of monoazo reactive dyes, the quinazolinone core derived from 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one provides superior fabric substantivity compared to standard heterocyclic dyes. The electron-donating methoxy groups enhance the dye's affinity for cellulosic fibers, resulting in exceptional dye bath exhaustion rates of 82–91% and fixation rates of 66–78% on cotton fabrics. These metrics indicate highly efficient covalent bonding, which translates to excellent wash fastness (rating 3-4) and light fastness. Unsubstituted or less electron-rich cores typically exhibit lower exhaustion, requiring higher dye concentrations and generating more wastewater [1].
| Evidence Dimension | Dye Bath Exhaustion and Fixation |
| Target Compound Data | 82–91% exhaustion and 66–78% fixation on cotton. |
| Comparator Or Baseline | Standard reactive dyes lacking the electron-rich 6,7-dimethoxy quinazolinone core (historical baseline). |
| Quantified Difference | High exhaustion rates minimize dye waste and improve color depth (bathochromic shift) without increasing dye load. |
| Conditions | 2% shade dyeing on cotton fabric with a liquor ratio of 50:1. |
For industrial dye manufacturers, this intermediate enables the production of high-efficiency, eco-friendly reactive dyes that reduce effluent waste and improve fabric fastness.
Due to its pre-cyclized nature and the critical presence of the 6,7-dimethoxy pharmacophore, CAS 31164-96-2 is the optimal precursor for parallel synthesis of EGFR, HER2, and PDGFR kinase inhibitors. It allows medicinal chemists to rapidly generate diverse 3-substituted quinazolin-4-ones via simple nucleophilic ring opening with various anilines and primary amines, bypassing the need for harsh cyclization conditions in the presence of sensitive functional groups [1].
The compound is the preferred starting material for synthesizing novel Breast Cancer Resistance Protein (BCRP) inhibitors. The 6,7-dimethoxy-2-phenyl core has been quantitatively proven to enhance binding affinity to the ABCG2 transporter compared to unsubstituted analogs. Researchers can directly functionalize the 3-position to create potent, low-nanomolar reversal agents for multidrug-resistant cancer models [2].
In textile chemistry, this compound serves as a premium dye intermediate. When reacted with di-amino compounds and subsequently diazotized, the resulting 6,7-dimethoxyquinazolinone reactive dyes exhibit exceptional dye bath exhaustion (up to 91%) and fixation on cotton fabrics. The electron-donating methoxy groups act as powerful auxochromes, producing deep, wash-fast shades (purple to pink) while minimizing dye effluent waste [3].